molecular formula C9H13F2NO3 B1484871 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid CAS No. 1850177-79-5

3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid

Cat. No.: B1484871
CAS No.: 1850177-79-5
M. Wt: 221.2 g/mol
InChI Key: ZDOFJFIZUMHPFI-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate. This intermediate can be prepared through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether .

The subsequent steps involve the conversion of the intermediate to the desired product through a series of reactions, including hydrolysis, amidation, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclobutyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of target proteins. The compound may also modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanol
  • 3,3-Difluorocyclobutanecarboxylic acid
  • 3,3-Difluorocyclobutylmethanol

Uniqueness

Compared to similar compounds, 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid is unique due to its acetamido group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in research and development .

Properties

IUPAC Name

2-acetamido-3-(3,3-difluorocyclobutyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3/c1-5(13)12-7(8(14)15)2-6-3-9(10,11)4-6/h6-7H,2-4H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOFJFIZUMHPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
Reactant of Route 2
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3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
Reactant of Route 3
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
Reactant of Route 4
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
Reactant of Route 5
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
Reactant of Route 6
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid

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